molecular formula C6H5ClFNO3S B2963813 5-Chloro-2-methoxypyridine-3-sulfonyl fluoride CAS No. 2305255-90-5

5-Chloro-2-methoxypyridine-3-sulfonyl fluoride

Cat. No.: B2963813
CAS No.: 2305255-90-5
M. Wt: 225.62
InChI Key: NSCUXFVYGXDOAK-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxypyridine-3-sulfonyl fluoride is a chemical compound with the molecular formula C6H5ClFNO3S It is a derivative of pyridine, characterized by the presence of a chloro group at the 5-position, a methoxy group at the 2-position, and a sulfonyl fluoride group at the 3-position

Scientific Research Applications

5-Chloro-2-methoxypyridine-3-sulfonyl fluoride has several applications in scientific research:

    Organic synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal chemistry: Potential use in the development of pharmaceuticals due to its ability to modify biological targets.

    Material science: Utilized in the synthesis of functional materials with specific properties.

    Chemical biology: Employed in the study of enzyme mechanisms and protein modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methoxypyridine-3-sulfonyl fluoride typically involves the chlorination of 2-methoxypyridine followed by sulfonylation and fluorination. One common method includes the reaction of 2-methoxypyridine with chlorosulfonic acid to introduce the sulfonyl chloride group, followed by treatment with a fluorinating agent such as sulfur tetrafluoride to obtain the sulfonyl fluoride derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methoxypyridine-3-sulfonyl fluoride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxypyridine-3-sulfonyl fluoride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with biological targets. The sulfonyl fluoride group is particularly reactive, allowing the compound to modify amino acid residues in proteins, such as serine or cysteine, thereby affecting enzyme activity and protein function .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methoxypyridine-3-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of sulfonyl fluoride.

    2-Methoxypyridine-3-sulfonyl fluoride: Lacks the chloro group at the 5-position.

    5-Chloro-2-methoxypyridine: Lacks the sulfonyl fluoride group.

Uniqueness

5-Chloro-2-methoxypyridine-3-sulfonyl fluoride is unique due to the presence of both the chloro and sulfonyl fluoride groups, which confer distinct reactivity and potential for diverse applications in synthesis and biological studies .

Properties

IUPAC Name

5-chloro-2-methoxypyridine-3-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFNO3S/c1-12-6-5(13(8,10)11)2-4(7)3-9-6/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCUXFVYGXDOAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Cl)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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